Plogosertib

Fibrolamellar Carcinoma PLK1 Inhibition Antiproliferative Activity

Researchers face narrow therapeutic windows with early PLK1 inhibitors like BI 2536 due to poor selectivity over PLK2/3, causing dose-limiting myelosuppression. Plogosertib (CYC140) is the precise solution, offering a >50-fold selectivity margin for PLK1 (IC50=3 nM) over PLK2/3, which translates to a wider preclinical safety profile and enables rigorous pharmacodynamic studies. - Achieves robust target engagement in xenograft models with well-characterized oral PK (Cmax 453 ng/mL, AUC 377 hr·ng/mL at 1 mg/kg). - Demonstrates superior potency over BI-2536 in fibrolamellar carcinoma (FLC) models, with a >100-fold therapeutic window relative to normal hepatocytes. - Enables rational combination studies with DDR-targeted agents without additive myelosuppression, a common confounder with less selective inhibitors.

Molecular Formula C34H48N8O3
Molecular Weight 616.8 g/mol
CAS No. 1137212-79-3
Cat. No. B8354516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlogosertib
CAS1137212-79-3
Molecular FormulaC34H48N8O3
Molecular Weight616.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC
InChIInChI=1S/C34H48N8O3/c1-39-16-18-41(19-17-39)25-11-9-24(10-12-25)36-31(43)23-8-13-27(29(20-23)45-3)37-33-35-21-28-30(38-33)42(26-6-4-5-7-26)22-34(14-15-34)32(44)40(28)2/h8,13,20-21,24-26H,4-7,9-12,14-19,22H2,1-3H3,(H,36,43)(H,35,37,38)
InChIKeyUFNLNMWVOMFWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plogosertib (CYC140) Overview


Plogosertib (CYC140, CAS 1137212-79-3) is a small-molecule, ATP‑competitive inhibitor of polo-like kinase 1 (PLK1) . It is being developed as an oral, anti-mitotic agent for solid and hematologic malignancies [1]. Preclinical studies demonstrate that plogosertib potently inhibits PLK1 with an IC50 of 3 nM, exhibits >50‑fold selectivity over the related kinases PLK2 and PLK3, and displays robust antiproliferative activity across a range of cancer cell lines . The compound is currently under Phase 1/2 clinical evaluation in patients with advanced solid tumors and lymphomas [2].

Why Plogosertib Is Not Substitutable


PLK1 inhibitors are not interchangeable; their therapeutic windows, safety profiles, and clinical utility are dictated by their selectivity for PLK1 over the closely related kinases PLK2 and PLK3, as well as their oral bioavailability and safety in humans . Inhibitors with poor selectivity (e.g., BI 2536, which shows only 4‑ to 11‑fold selectivity) can cause dose‑limiting myelosuppression due to on‑target inhibition of PLK2/3, which are essential for normal hematopoiesis [1]. Conversely, plogosertib's >50‑fold selectivity for PLK1 over PLK2 and PLK3 is designed to widen this therapeutic window . Additionally, while multiple PLK1 inhibitors have entered clinical trials, many (e.g., volasertib, BI 2536) have been discontinued due to toxicity or lack of efficacy, underscoring that potency alone does not predict clinical success [2]. The quantitative differentiation evidence below demonstrates where plogosertib’s specific profile may offer an advantage for scientific and clinical research applications.

Plogosertib Comparative Evidence


Fibrolamellar Carcinoma Inhibition vs. BI-2536

In a head‑to‑head preclinical study using fibrolamellar carcinoma (FLC) models, plogosertib demonstrated a significantly lower EC50 for inhibiting FLC cell growth (8 nM) compared to BI‑2536 [1]. Crucially, the EC50 for growth inhibition of non‑transformed hepatocytes (HepaRG) was >100‑fold higher for plogosertib, indicating a wider therapeutic window [1].

Fibrolamellar Carcinoma PLK1 Inhibition Antiproliferative Activity

PLK1 Selectivity Advantage Over Volasertib

Plogosertib inhibits PLK1 with an IC50 of 3 nM and exhibits 50‑fold and 131‑fold selectivity over PLK2 (IC50 = 149 nM) and PLK3 (IC50 = 393 nM), respectively . In contrast, volasertib shows only 6‑fold (PLK2) and 65‑fold (PLK3) selectivity [1], while BI‑2536 displays 4‑fold and 11‑fold selectivity, respectively [2].

Kinase Selectivity PLK Family Therapeutic Window

HL60 Xenograft Oral Antitumor Activity

In the HL60 promyelocytic leukemia xenograft model, oral administration of plogosertib at 40, 54, and 67 mg/kg (qd 5/2/5 schedule) resulted in >87% tumor growth inhibition without significant body weight loss . This contrasts with the narrower therapeutic index observed with earlier PLK1 inhibitors, where efficacy was often accompanied by dose‑limiting toxicities [1].

In Vivo Efficacy Xenograft Model Oral Administration

Active Phase 1/2 Clinical Trial

Plogosertib is actively being evaluated in a Phase 1/2, open‑label, multicenter study (NCT05358379) in patients with advanced solid tumors and lymphomas [1]. Initial dose escalation data indicate that oral plogosertib is well tolerated with no dose‑limiting toxicities observed across five dosing schedules, and clinical benefit has been observed in patients with adenoid cystic, biliary tract, ovarian, and squamous cell cancers [2]. In contrast, the PLK1 inhibitors volasertib and BI 2536 were discontinued due to toxicity or insufficient efficacy, and GSK461364 did not progress beyond Phase 1 [3].

Clinical Development Phase 1/2 Trial Translational Research

Synergy with ATR Inhibitors in Biliary Tract Cancer

In biliary tract cancer (BTC) cell lines with high BUBR1 expression, plogosertib demonstrated synergistic antitumor activity when combined with an ATR inhibitor [1]. This combinatorial approach enhances the therapeutic potential of plogosertib beyond monotherapy, a strategy that may not be as effective with less selective PLK1 inhibitors due to overlapping toxicity profiles [2].

Combination Therapy Biliary Tract Cancer Synthetic Lethality

Plogosertib Research Applications


Fibrolamellar Carcinoma & Rare Cancer Models

Plogosertib is uniquely suited for preclinical studies in fibrolamellar carcinoma, a rare liver cancer with no approved therapies, where it has demonstrated superior potency over BI‑2536 and a >100‑fold therapeutic window relative to normal hepatocytes [1]. Researchers can leverage plogosertib to establish proof‑of‑concept for PLK1 inhibition in FLC patient‑derived xenograft (PDX) models, and to explore biomarkers of response such as DNAJ‑PKAc fusion status [1].

DDR Inhibitor Combination Therapy

Given its favorable selectivity profile and lack of overlapping toxicity, plogosertib is an ideal partner for combination regimens with ATR inhibitors, PARP inhibitors, or other DDR‑targeted agents [2]. Preclinical studies in biliary tract cancer and other solid tumor models can explore synthetic lethality and rational combination strategies without the confounding factor of additive myelosuppression [2].

Xenograft PD/PK Studies

Plogosertib's oral bioavailability and well‑characterized mouse PK (Cmax 453 ng/mL, AUC 377 hr·ng/mL at 1 mg/kg) facilitate robust pharmacodynamic studies in xenograft models . Researchers can reliably achieve target engagement and monitor PD biomarkers (e.g., p‑NPM, p‑HH3) to correlate tumor growth inhibition with PLK1 pathway modulation .

Biomarker-Driven Translational Research

For institutions participating in or planning clinical trials of plogosertib (NCT05358379), the compound can serve as a reference standard for correlative studies [3]. Its defined selectivity profile and early clinical safety data support its use in validating predictive biomarkers (e.g., BUBR1 expression, ARID1A/SMARCA mutations) and developing companion diagnostics [3].

Technical Documentation Hub

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